molecular formula C15H9BrClNO2 B1372820 6-Bromo-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride CAS No. 1160265-01-9

6-Bromo-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride

Cat. No.: B1372820
CAS No.: 1160265-01-9
M. Wt: 350.59 g/mol
InChI Key: VZERTSYNEYUFST-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride typically involves multiple steps, starting with the preparation of the quinoline coreThe reaction conditions often require the use of bromine and a suitable solvent, such as dichloromethane, under controlled temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive bromine and carbonyl chloride intermediates.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted quinolines with various functional groups.

    Hydrolysis: The major product is 6-Bromo-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid.

    Coupling Reactions: Products are typically biaryl compounds with extended conjugation.

Scientific Research Applications

6-Bromo-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the bromine atom and the carbonyl chloride group can facilitate interactions with amino acid residues in proteins, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is unique due to its combination of a quinoline core, a bromine atom, a furan ring, and a carbonyl chloride group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in multiple scientific fields .

Properties

IUPAC Name

6-bromo-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClNO2/c1-8-2-5-14(20-8)13-7-11(15(17)19)10-6-9(16)3-4-12(10)18-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZERTSYNEYUFST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901188793
Record name 6-Bromo-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160265-01-9
Record name 6-Bromo-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160265-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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